molecular formula C20H44O7P2S B13780132 Tetrakis(2-methylbutyl) thioperoxydiphosphate CAS No. 93981-21-6

Tetrakis(2-methylbutyl) thioperoxydiphosphate

Cat. No.: B13780132
CAS No.: 93981-21-6
M. Wt: 490.6 g/mol
InChI Key: KYMYDFPHUJWRJY-UHFFFAOYSA-N
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Description

Tetrakis(2-methylbutyl) thioperoxydiphosphate is a chemical compound with the molecular formula C20H44O7P2S It is known for its unique structure, which includes four 2-methylbutyl groups attached to a thioperoxydiphosphate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(2-methylbutyl) thioperoxydiphosphate typically involves the reaction of phosphorus pentasulfide (P2S5) with 2-methylbutanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

P2S5+4C5H11OH(C5H11O)4P2S2+2H2SP_2S_5 + 4 \text{C}_5\text{H}_{11}\text{OH} \rightarrow (\text{C}_5\text{H}_{11}\text{O})_4\text{P}_2\text{S}_2 + 2 \text{H}_2\text{S} P2​S5​+4C5​H11​OH→(C5​H11​O)4​P2​S2​+2H2​S

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(2-methylbutyl) thioperoxydiphosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler phosphates or phosphonates.

    Substitution: The 2-methylbutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphonates.

Scientific Research Applications

Tetrakis(2-methylbutyl) thioperoxydiphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.

    Industry: It is utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Tetrakis(2-methylbutyl) thioperoxydiphosphate involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through the modulation of specific biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(2-ethylhexyl) thioperoxydiphosphate
  • Tetrakis(2-methylpropyl) thioperoxydiphosphate
  • Tetrakis(2-methylpentyl) thioperoxydiphosphate

Uniqueness

Tetrakis(2-methylbutyl) thioperoxydiphosphate is unique due to its specific 2-methylbutyl groups, which confer distinct chemical and physical properties. These properties may influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

93981-21-6

Molecular Formula

C20H44O7P2S

Molecular Weight

490.6 g/mol

IUPAC Name

[2-methylbutoxy(2-methylbutylperoxy)phosphinothioyl] bis(2-methylbutyl) phosphate

InChI

InChI=1S/C20H44O7P2S/c1-9-17(5)13-22-26-29(30,25-16-20(8)12-4)27-28(21,23-14-18(6)10-2)24-15-19(7)11-3/h17-20H,9-16H2,1-8H3

InChI Key

KYMYDFPHUJWRJY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COOP(=S)(OCC(C)CC)OP(=O)(OCC(C)CC)OCC(C)CC

Origin of Product

United States

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